Cas no 84087-01-4 (Quinclorac)

Quinclorac is a selective herbicide belonging to the quinolinecarboxylic acid family, primarily used for post-emergence control of grassy and broadleaf weeds in rice fields and turfgrass. Its mode of action involves disrupting auxin-mediated growth processes, leading to uncontrolled cell division and eventual plant death. Quinclorac exhibits strong efficacy against resistant barnyardgrass (Echinochloa crus-galli) and other problematic weeds, while demonstrating favorable crop safety in rice when applied at recommended rates. The compound is characterized by systemic activity, enabling translocation within treated plants for thorough control. It is stable under typical field conditions and compatible with integrated weed management systems. Quinclorac's selectivity and reliable performance have established it as a key tool in resistance management strategies.
Quinclorac structure
Quinclorac structure
商品名:Quinclorac
CAS番号:84087-01-4
MF:C10H5Cl2NO2
メガワット:242.058200597763
MDL:MFCD00072495
CID:60658
PubChem ID:24862494

Quinclorac 化学的及び物理的性質

名前と識別子

    • 3,7-Dichloroquinoline-8-carboxylic acid
    • BAS 514
    • 3,7-Dichloroquinoline acid-8
    • FACET
    • facet 75 df
    • FACET(R)
    • FAS-NOX
    • BAS-514-H
    • QUEEN
    • QUINCHLORAC
    • 3,7-dichloro-8-quinolinecarboxylicaci
    • 8-Quinolinecarboxylicacid,3,7-dichloro- bas51400h
    • dichloroquinolinicacid
    • quincloractech
    • Drive
    • 3,7-Dichloro-8-quinolinecarboxylic acid
    • Quinclorac+Bensulfuron-methyl,W.P.
    • Quinclorac W.P.
    • Dichloroquinolinic acid W.P.
    • Quinclorac suspension
    • Dichloroquinolinic acid suspension
    • Pyrazosulfuron-ethyl+Quinclorac,W.P.
    • Quinclorac
    • Quinclorac Solution
    • 3,7-dichloro-quinoline-8-carboxylic acid
    • Facet LA
    • Parmount
    • 8-Quinolinecarboxylic acid, 3,7-dichloro-
    • Quinclorac tech
    • Quinclorac [ISO]
    • BAS 514 00H
    • EPA Pesticide Chemical Code 128974
    • 3J06V625EE
    • AK117035
    • Quinchlorac approx
    • DSSTox_CID_12641
    • DSSTox_RID_79020
    • DSSTox_GSID_32641
    • FFSSWMQPCJRCRV-UHFFFAOYSA-N
    • 3,7-Dichloro-8-quinolinecarboxylic acid (ACI)
    • Accord 75DF
    • BAS 514H
    • Paramount
    • Parmount 75WG
    • Quinclorac 75DF
    • MDL: MFCD00072495
    • インチ: 1S/C10H5Cl2NO2/c11-6-3-5-1-2-7(12)8(10(14)15)9(5)13-4-6/h1-4H,(H,14,15)
    • InChIKey: FFSSWMQPCJRCRV-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C2C(=CC(=CN=2)Cl)C=CC=1Cl)O
    • BRN: 7761858

計算された属性

  • せいみつぶんしりょう: 240.97000
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 262
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 50.2
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: はくしょくけっしょう
  • 密度みつど: 1.75
  • ゆうかいてん: 281-284°C
  • フラッシュポイント: 華氏温度:212°f
    摂氏度:100°c
  • 屈折率: 1.6100 (estimate)
  • PSA: 50.19000
  • LogP: 3.23980
  • ようかいせい: (mg/m1)

Quinclorac セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H317
  • 警告文: P280
  • 危険物輸送番号:1993
  • WGKドイツ:2
  • 危険カテゴリコード: 43
  • セキュリティの説明: S2; S24; S37
  • RTECS番号:VB1984000
  • 危険物標識: Xi
  • セキュリティ用語:3.2
  • リスク用語:R43
  • 包装等級:III
  • ちょぞうじょうけん:Store at room temperature

Quinclorac 税関データ

  • 税関コード:2933499014
  • 税関データ:

    中国税関コード:

    2933499014

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    規制条件:

    S輸出入農薬登録証

    要約:

    2933499014 3、7-ジクロロキノリン-8-カルボン酸。監督条件:s(農薬輸出入登録証)。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇:6.5%。一般関税:20.0%

Quinclorac 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM222568-100g
3,7-Dichloroquinoline-8-carboxylic acid
84087-01-4 98%
100g
$*** 2023-05-29
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R007325-25g
Quinclorac
84087-01-4 80%
25g
¥120 2024-05-21
abcr
AB336216-25 g
3,7-Dichloro-8-quinolinecarboxylic acid, 95%; .
84087-01-4 95%
25g
€199.50 2022-06-10
abcr
AB336216-100 g
3,7-Dichloro-8-quinolinecarboxylic acid, 95%; .
84087-01-4 95%
100g
€463.80 2022-06-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Q83350-5g
3,7-Dichloroquinoline-8-carboxylic acid
84087-01-4
5g
¥156.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Q83350-100g
3,7-Dichloroquinoline-8-carboxylic acid
84087-01-4
100g
¥1266.0 2021-09-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MY903-5g
Quinclorac
84087-01-4 98%
5g
181.0CNY 2021-07-12
TRC
Q670300-10g
Quinclorac
84087-01-4
10g
$ 1420.00 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Q83350-1g
3,7-Dichloroquinoline-8-carboxylic acid
84087-01-4
1g
¥66.0 2021-09-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
36521-250MG
Quinclorac
84087-01-4
250mg
¥776.9 2025-01-16

Quinclorac 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Chlorine
2.1 -
リファレンス
Synthesis of high-activity weedicide Quinclorac and QSAR analysis
Yang, Lei; et al, Journal of Harbin Institute of Technology (English Edition), 2002, 9(4), 401-404

ごうせいかいろ 2

はんのうじょうけん
リファレンス
Synthesis of high-activity weedicide Quinclorac and QSAR analysis
Yang, Lei; et al, Journal of Harbin Institute of Technology (English Edition), 2002, 9(4), 401-404

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sulfuric acid Catalysts: Potassium iodide Solvents: Water ;  90 min; 2 h, 140 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7 - 8
2.1 Reagents: Chlorine
3.1 -
リファレンス
Synthesis of high-activity weedicide Quinclorac and QSAR analysis
Yang, Lei; et al, Journal of Harbin Institute of Technology (English Edition), 2002, 9(4), 401-404

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Iron
2.1 Reagents: Sulfuric acid Catalysts: Potassium iodide Solvents: Water ;  90 min; 2 h, 140 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7 - 8
3.1 Reagents: Chlorine
4.1 -
リファレンス
Synthesis of high-activity weedicide Quinclorac and QSAR analysis
Yang, Lei; et al, Journal of Harbin Institute of Technology (English Edition), 2002, 9(4), 401-404

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Chlorine
2.1 Reagents: Iron
3.1 Reagents: Sulfuric acid Catalysts: Potassium iodide Solvents: Water ;  90 min; 2 h, 140 °C
3.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7 - 8
4.1 Reagents: Chlorine
5.1 -
リファレンス
Synthesis of high-activity weedicide Quinclorac and QSAR analysis
Yang, Lei; et al, Journal of Harbin Institute of Technology (English Edition), 2002, 9(4), 401-404

Quinclorac Raw materials

Quinclorac Preparation Products

Quinclorac 関連文献

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Quincloracに関する追加情報

Quinclorac (CAS No. 84087-01-4): A Comprehensive Overview in Modern Chemical Biology

Quinclorac, chemically designated as (E)-1-(4-chlorophenyl)-3-(1,2-dichloroethylidene)urea, is a compound with the molecular formula C₈H₆Cl₃N₂O and a molecular weight of 268.56 g/mol. Its CAS number, 84087-01-4, uniquely identifies it in the chemical registry system. This compound has garnered significant attention in the field of chemical biology due to its multifaceted applications, particularly in plant growth regulation and agricultural research. The structural integrity of Quinclorac, featuring a chlorophenyl group and a dichloroethylidene moiety, contributes to its distinctive pharmacophore, enabling selective interactions with biological targets.

The primary mechanism of action for Quinclorac revolves around its ability to inhibit plant growth by interfering with auxin-mediated processes. Auxins are crucial hormones that regulate various aspects of plant development, including cell elongation, root initiation, and apical dominance. By modulating auxin transport and signaling pathways, Quinclorac exerts its effects on vegetation management. This property has made it a valuable tool in agricultural practices for controlling weed proliferation without harming crops.

Recent advancements in chemical biology have expanded the understanding of Quinclorac's pharmacological profile. Studies have demonstrated its potential in modulating not only plant-specific pathways but also those relevant to human health. The chlorophenyl group in Quinclorac's structure is particularly noteworthy, as it has been identified as a key pharmacophore responsible for its biological activity. This moiety exhibits interactions with various enzymes and receptors, suggesting broad therapeutic implications beyond traditional agricultural applications.

One of the most intriguing areas of research involving Quinclorac is its role in cancer chemoprevention. Emerging studies indicate that Quinclorac may inhibit the proliferation of certain cancer cell lines by modulating key signaling pathways such as MAPK and Wnt/β-catenin. The dichloroethylidene group contributes to this anti-proliferative effect by interfering with tyrosine kinase activity, which is often dysregulated in malignant cells. These findings have opened new avenues for exploring Quinclorac as a potential chemopreventive agent in oncology research.

The synthesis of Quinclorac involves a series of well-defined chemical reactions that highlight the ingenuity of organic synthesis methodologies. The process typically begins with the condensation of 4-chlorobenzaldehyde with diethyl malonate under basic conditions to form an intermediate alkene derivative. Subsequent chlorination and urea formation steps yield the final product. This synthetic route underscores the compound's accessibility for further derivatization and functionalization, enabling researchers to explore modified analogs with enhanced properties.

In vitro and in vivo studies have provided compelling evidence of Quinclorac's efficacy in various biological systems. For instance, research on zebrafish models has shown that Quinclorac can influence neural development by modulating retinoic acid signaling pathways. This finding is particularly significant given the critical role of retinoic acid in embryonic development and tissue regeneration. Such studies not only enhance our understanding of Quinclorac's mechanism but also highlight its potential as a tool for investigating developmental biology.

The agrochemical industry has leveraged Quinclorac's properties to develop novel herbicides that offer improved selectivity and efficacy. By fine-tuning the compound's structure, researchers have been able to create derivatives that exhibit enhanced potency while minimizing off-target effects on non-target plants. These advancements are crucial for sustainable agriculture, where the need for effective weed control must be balanced with environmental stewardship.

Future directions in Quinclorac research are likely to focus on unraveling its complex interactions with biological systems at a molecular level. High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, will be instrumental in elucidating how Quinclorac binds to its targets and modulates their activity. Additionally, computational modeling approaches will aid in predicting novel derivatives with optimized pharmacological profiles.

The versatility of Quinclorac extends beyond its primary applications in agriculture and oncology research. Its structural features make it an attractive scaffold for drug discovery programs aimed at developing treatments for neurological disorders and metabolic diseases. By understanding how Quinclorac interacts with biological pathways, researchers can identify new therapeutic targets and design molecules that mimic or enhance its beneficial effects.

Regulatory considerations play a critical role in the commercialization of Quinclorac-based products. Given its dual utility as both an agrochemical and a potential pharmaceutical agent, navigating regulatory pathways requires a comprehensive understanding of its safety profile across different applications. Ongoing toxicological studies are essential to ensure that products derived from Quinclorac meet stringent safety standards for both agricultural use and human consumption.

In conclusion, Quinclorac (CAS No. 84087-01-4) represents a remarkable compound with far-reaching implications in chemical biology and agricultural science. Its unique structure enables selective modulation of plant growth regulators and human cellular pathways, opening new possibilities for therapeutic applications. As research continues to uncover the multifaceted roles of this compound, it is poised to remain at the forefront of innovation in both academic and industrial settings.

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